molecular formula C22H35BN2O6S B7889119 4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

Cat. No.: B7889119
M. Wt: 466.4 g/mol
InChI Key: YQNGWZBFMUHVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C22H35BN2O6S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound is characterized by its stability and functional group tolerance, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure the stability of the boronic ester. The process involves the formation of a boronate ester linkage, which is facilitated by the presence of pinacol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Boc-homopiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is unique due to the presence of the Boc-homopiperazin-1-ylsulfonyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O6S/c1-20(2,3)29-19(26)24-13-8-14-25(16-15-24)32(27,28)18-11-9-17(10-12-18)23-30-21(4,5)22(6,7)31-23/h9-12H,8,13-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNGWZBFMUHVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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